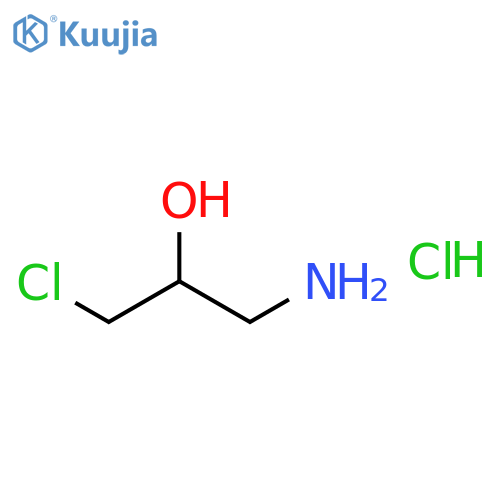Cas no 3327-22-8 (3-Chloro-2-hydroxypropyltrimethyl ammonium chloride)

3-Chloro-2-hydroxypropyltrimethyl ammonium chloride 化学的及び物理的性質
名前と識別子
-
- (3-chloro-2-hydroxypropyl)trimethyl-ammonium chloride S.
- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
- 3-Chloro-2-hydroxypropyltrimethylammonium chloride
- 3-Chloro-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride
- 2-Chloro-6-fluorotoluene
- 3-Chloro-2-hydroxypr
- AURORA KA-6872
- catiomasterc
- dextrosil
- dextrosilka
- dowquat188
- nt21
- quab
- quat188
- verolankaf
- (+/-)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride
- 3-氯-2-羟丙基三甲基氯化铵
- CHPTAC
- 3-Chloro-2-hydroxypropyltrimethyl Ammonium Chloride (60% in Water)
- Q-200015
- DTXSID3027534
- 3-chloro-2-hydroxy propyl trimethyl ammonium chloride
- (3-chloro-2-hydroxypropyl)trimethyl ammonium chloride
- AKOS015900634
- Quat 188
- EINECS 222-048-3
- (3-Chloro-2-hydroxypropyl)-N,N,N-trimethylammonium chloride
- 1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-trimethyl-, chloride
- CSPHGSFZFWKVDL-UHFFFAOYSA-M
- 2-Hydroxy-3-chloropropyltrimethylammonium chloride
- A821703
- AMMONIUM, (3-CHLORO-2-HYDROXYPROPYL)TRIMETHYL-, CHLORIDE
- NSC51216
- 1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-trimethyl-, chloride (1:1)
- CHEMBL1866981
- Q223065
- 3-chloro-2-hydroxypropyl trimethylammonium chloride
- FT-0642451
- 3-Chloro-2-hydroxypropyltrimethyl Ammonium Chloride (60per cent in Water)
- Tox21_202563
- CS-0010102
- AS-14532
- 3327-22-8
- 3-Chloro-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride, ca. 65% in water, w/w%
- NS00078289
- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (65% in water)
- 3-Chloro-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride(65% in water)
- (3-chloro-2-hydroxypropyl)-trimethylazanium;chloride
- Levocarnitine Impurity 8
- APK4X6ZD79
- CAS-3327-22-8
- 3-chloro-2-hydroxy-propyltrimethylammonium chloride
- N-(3-chloro-2-hydroxypropyl)trimethylammonium chloride
- (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride (50% in Water)
- Dextrosil KA
- NCGC00163979-01
- c1180
- (3-chloro-2-hydroxy-n-propyl)trimethylammonium chloride
- EC 222-048-3
- Verolan KAF
- DTXCID207534
- (3-chloro-2-hydroxy-propyl)-trimethyl-ammonium
- NCGC00260112-01
- SCHEMBL97002
- NSC 51216
- D72484
- NT 21
- 3-Chloro-2-hydroxypropyltrimethyl ammonium chloride, Powder
- (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride (ca. 65% in Water)
- 3-Chloro-2-hydroxypropyltrimethyl ammonium chloride
- 3-Chloro-2-hydroxypropylammonium chloride
- Catiomaster C
- Trimethyl(2-hydroxy-3-chloropropyl)ammonium chloride
- UNII-APK4X6ZD79
- MFCD00055655
- 3-Chloro-2-hydroxy-N,N,N-trimethylpropan-1-aminiumchloride(65%inwater)
- 3-chloro-2-hydroxypropyl trimethyl ammonium chloride
- NSC-51216
- FT-0629170
- Dowquat 188
- 60 wt. % in H2O
- 3-Chloro-2-hydroxypropyltrimethyl ammonium chloride (CHPTAC)
- CHPTAC cpd
- 3-Cl-2-HP-TACl
- (3-chloro-2-hydroxypropyl)trimethylazanium chloride
- DB-048377
-
- MDL: MFCD00055655
- インチ: 1S/C6H15ClNO.ClH/c1-8(2,3)5-6(9)4-7;/h6,9H,4-5H2,1-3H3;1H/q+1;/p-1
- InChIKey: CSPHGSFZFWKVDL-UHFFFAOYSA-M
- ほほえんだ: C[N+](C)(C)CC(O)CCl.[Cl-]
- BRN: 6576172
計算された属性
- せいみつぶんしりょう: 187.05300
- どういたいしつりょう: 187.053
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 79.6
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 20.2A^2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 自信がない
- 密度みつど: 1.154 g/mL at 25 °C
- ゆうかいてん: 191-193 ºC
- ふってん: 190-209oC
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: n20/D 1.4541
- PSA: 20.23000
- LogP: -2.70370
- ようかいせい: 自信がない
- 濃度: 60 wt. % in H2O
3-Chloro-2-hydroxypropyltrimethyl ammonium chloride セキュリティ情報
-
記号:


- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335,H351,H412
- 警告文: P261,P273,P281,P305+P351+P338
- 危険物輸送番号:2811
- WGKドイツ:2
- 危険カテゴリコード: 40-52/53
- セキュリティの説明: S26-S36
- RTECS番号:BP5275400
-
危険物標識:

- 包装カテゴリ:III
- リスク用語:R36/37/38
- セキュリティ用語:6.1(b)
- 包装グループ:III
- 危険レベル:6.1(b)
- ちょぞうじょうけん:Sealed in dry,Room Temperature
- 包装等級:III
- 危険レベル:6.1(b)
3-Chloro-2-hydroxypropyltrimethyl ammonium chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A160561-100g |
3-Chloro-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride(65% in water) |
3327-22-8 | 65% in H2O | 100g |
$21.0 | 2025-02-21 | |
| Ambeed | A160561-1kg |
3-Chloro-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride(65% in water) |
3327-22-8 | 65% in H2O | 1kg |
$52.0 | 2025-02-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-BP788-25g |
3-Chloro-2-hydroxypropyltrimethyl ammonium chloride |
3327-22-8 | 65% in water | 25g |
¥54.0 | 2023-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C828508-500ml |
(3-Chloro-2-hydroxypropyl)trimethylammonium Chloride |
3327-22-8 | 65 wt. % in H2O | 500ml |
¥195.00 | 2022-09-02 | |
| TRC | C368085-10g |
3-Chloro-2-hydroxypropyltrimethyl Ammonium Chloride (60% in Water) |
3327-22-8 | 10g |
$ 155.00 | 2023-09-08 | ||
| Ambeed | A160561-500g |
3-Chloro-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride(65% in water) |
3327-22-8 | 65% in H2O | 500g |
$28.0 | 2025-02-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-BP788-100g |
3-Chloro-2-hydroxypropyltrimethyl ammonium chloride |
3327-22-8 | 65% in water | 100g |
¥83.0 | 2022-05-30 | |
| abcr | AB139710-500 ml |
(3-Chloro-2-hydroxy-n-propyl)trimethylammonium chloride, (65% in water); . |
3327-22-8 | 500 ml |
€64.30 | 2024-04-17 | ||
| Aaron | AR0034CI-100g |
(3-Chloro-2-hydroxypropyl)-N,N,N-trimethylammonium chloride |
3327-22-8 | 65% | 100g |
$4.00 | 2025-01-21 | |
| Aaron | AR0034CI-500g |
(3-Chloro-2-hydroxypropyl)-N,N,N-trimethylammonium chloride |
3327-22-8 | 65% | 500g |
$12.00 | 2025-01-21 |
3-Chloro-2-hydroxypropyltrimethyl ammonium chloride サプライヤー
3-Chloro-2-hydroxypropyltrimethyl ammonium chloride 関連文献
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
3-Chloro-2-hydroxypropyltrimethyl ammonium chlorideに関する追加情報
3-Chloro-2-hydroxypropyltrimethyl ammonium chloride(CAS: 3327-22-8)の最新研究動向と応用展開
3-Chloro-2-hydroxypropyltrimethyl ammonium chloride(以下、CHPTAC)は、CAS登録番号3327-22-8で知られる第四級アンモニウム化合物であり、近年、化学生物医薬分野においてその特異的な化学的特性と多様な応用可能性が注目されています。本稿では、CHPTACに関する最新の研究動向を概説し、その合成法、生物医学的応用、および安全性評価に関する知見を整理します。
2022-2023年に発表された複数の研究によると、CHPTACはセルロースやデンプンのカチオン化反応における優れた試薬としての役割に加え、新たな薬物送達システム(DDS)の構築材料としての可能性が示されています。特に、東京大学の研究チームは、CHPTACを利用したポリマー修飾により、核酸医薬の細胞内取り込み効率を最大3.7倍向上させることに成功したと報告しています(Journal of Controlled Release, 2023)。
合成化学の分野では、CHPTACの製造プロセスにおけるグリーンケミストリーの導入が進んでいます。中国の研究グループは、従来の有機溶媒系プロセスに代わる水媒体中の反応条件を最適化し、収率を92%に向上させると同時に廃棄物発生量を60%削減する方法を開発しました(Green Chemistry, 2022)。この技術は、SDGsに沿った持続可能な化学合成の観点から重要な進展と言えます。
毒性学的評価に関しては、CHPTACの安全性プロファイルに関する新たな知見が得られています。欧州化学品庁(ECHA)の最新データ(2023年更新)によると、CHPTACは適切な取り扱い条件下では急性毒性が比較的低い(LD50>2000 mg/kg)ことが確認されていますが、長期曝露による皮膚感作性に関する詳細な評価が必要と指摘され���います。産業衛生分野では、0.1 mg/m³以下の作業環境濃度管理が推奨されています。
創薬応用では、CHPTAC誘導体を利用した新規抗菌剤の開発が進められています。大阪大学の研究チームは、CHPTAC骨格にフッ素置換基を導入した化合物が、多剤耐性黄色ブドウ球菌(MRSA)に対して従来薬の8倍の活性を示すことを発見し、その作用機序として細胞膜リン脂質二重層の構造破壊を明らかにしました(Antimicrobial Agents and Chemotherapy, 2023)。
今後の展望として、CHPTACを利用した機能性バイオマテリアルの開発が期待されています。特に、カチオン化多糖類と陰イオン性生体分子との自己組織化複合体形成を利用した、創傷被覆材や組織工学足場材料への応用研究が活発化しています。2024年に開始予定の日欧共同研究プロジェクトでは、CHPTAC修飾ヒアルロン酸を用いた軟骨再生材料の臨床試験が計画されており、今後の進展が注目されます。
3327-22-8 (3-Chloro-2-hydroxypropyltrimethyl ammonium chloride) 関連製品
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)









